molecular formula C19H12FN3O B2397626 N-(2-fluorophenyl)phenazine-1-carboxamide CAS No. 946384-16-3

N-(2-fluorophenyl)phenazine-1-carboxamide

Cat. No.: B2397626
CAS No.: 946384-16-3
M. Wt: 317.323
InChI Key: OYKPYZDRVOPAPI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)phenazine-1-carboxamide is a chemical compound of significant interest in biochemical and pharmacological research, designed for investigational purposes. This compound is structurally derived from the natural product phenazine-1-carboxamide (PCN), a metabolite produced by Pseudomonas bacteria known for its potent biological activities . Researchers can utilize this derivative to explore enhanced antifungal properties, as PCN has demonstrated high efficacy against agricultural pathogens like Botrytis cinerea (grey mould) and Fusarium oxysporum by disrupting cellular structures and inhibiting critical enzymes such as pectinase and cellulase . Furthermore, its potential as an anticancer agent can be investigated, as phenazine-1-carboxamide has been shown to selectively induce apoptosis in cancer cell lines, including lung (A549) and breast (MDA-MB-231) cancers, through the mitochondrial intrinsic pathway involving the inhibition of anti-apoptotic Bcl-2 family proteins . The addition of the 2-fluorophenyl group is a common modification in medicinal chemistry that may alter the compound's bioavailability, binding affinity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-fluorophenyl)phenazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKPYZDRVOPAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenazine-1-carboxylic acids and their derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-(2-fluorophenyl)phenazine-1-carboxamide serves as a crucial intermediate for synthesizing other phenazine derivatives. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced properties.

Biology

  • Antimicrobial Activity : This compound exhibits significant antimicrobial properties, making it valuable in studying microbial interactions. It has demonstrated effectiveness against various bacterial strains, contributing to research on antibiotic resistance and microbial ecology.
  • Antifungal Properties : this compound shows strong antagonistic activity against fungal phytopathogens. It inhibits their growth through multiple mechanisms, including the generation of reactive oxygen species (ROS), which damage cellular components such as DNA and proteins.

Medicine

  • Antitumor Potential : Preliminary studies suggest that this compound may have antitumor effects, making it a candidate for further investigation in cancer therapeutics. Its ability to induce apoptosis in cancer cells has been noted in several studies.
  • Antimalarial Activity : The compound has also shown potential as an antimalarial agent, providing a basis for developing new treatments against malaria .

Agricultural Use

This compound is being explored as a biocontrol agent in agriculture. Its antifungal properties can be harnessed to protect crops from fungal diseases, thereby reducing reliance on chemical pesticides .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Antifungal Applications

Research conducted on the application of this compound in agricultural settings demonstrated its effectiveness in controlling fungal pathogens affecting crops. The compound was tested against Fusarium species, resulting in significant reductions in fungal growth and improved crop yield.

Table 1: Structure-Activity Relationships (SAR)

CompoundSubstituentIC50 (µM)Activity
A4-Fluorobenzyl5.41High Antagonist
B4-Chlorobenzyl3.20Moderate Antagonist
CN-(2-Fluorophenyl)TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-fluorophenyl)phenazine-1-carboxamide with six analogs from the same study (Synthesis and Bioactivities of Diamide Derivatives Containing a Phenazine-1-C), focusing on structural variations, hypothesized bioactivity trends, and physicochemical properties.

Table 1: Structural and Functional Comparison of Phenazine-1-Carboxamide Derivatives

Compound ID Substituent Structure Key Features Hypothesized Impact on Properties
This compound 2-fluorophenyl Ortho-fluorine; moderate steric bulk Enhanced target binding via halogen bonding
Compound 1 3-fluorobenzamidoethyl Meta-fluorine; extended amide chain Increased solubility; reduced lipophilicity
Compound b benzamidoethyl Non-fluorinated phenyl; simple substituent Baseline activity for comparison
Compound 3 2,5-difluorobenzamidoethyl Two ortho/meta fluorines Higher electronegativity; potential toxicity
Compound r isobutyramidoethyl Aliphatic branched chain Improved metabolic stability; lower potency
Compound 5 butyramidoethyl Linear aliphatic chain Reduced steric hindrance; faster excretion
Compound q 2-chloropropanamidoethyl Chlorine substituent; chiral center Higher reactivity; possible cytotoxicity
Compound f 4-ethylbenzamidoethyl Ethyl group at para position Increased hydrophobicity; membrane penetration

Structural Differences and Electronic Effects

  • Fluorination Position : The ortho-fluorine in the target compound may induce stronger dipole interactions compared to meta-fluorine (Compound 1) or para-substituted analogs (Compound f). The 2,5-difluoro analog (Compound 3) likely exhibits amplified electronic effects but may face steric challenges .
  • Chlorine vs.
  • Aliphatic vs. Aromatic Chains : Compounds with aliphatic substituents (e.g., Compounds r and 5) may exhibit lower bioactivity due to reduced π-π stacking but better pharmacokinetic profiles .

Bioactivity Trends (Hypothesized)

  • Antimicrobial Activity : Fluorinated and chlorinated derivatives (Compounds 1, 3, q) may show superior activity against Gram-positive bacteria due to enhanced membrane disruption .
  • Enzyme Inhibition : The target compound’s ortho-fluorine could improve inhibition of enzymes like topoisomerases via halogen bonding .
  • Cytotoxicity : Chlorinated derivatives (Compound q) might exhibit higher cytotoxicity, limiting therapeutic utility .

Physicochemical Properties

  • Lipophilicity (logP) : Fluorine and chlorine substituents increase logP (Compounds 1, 3, q), whereas aliphatic chains (Compounds r, 5) reduce it .
  • Solubility : The extended amide chain in Compound 1 may improve aqueous solubility compared to the target compound .
  • Metabolic Stability : Branched aliphatic groups (Compound r) could resist oxidative metabolism better than aromatic substituents .

Biological Activity

N-(2-fluorophenyl)phenazine-1-carboxamide is a compound within the phenazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a phenazine backbone with a carboxamide functional group and a fluorophenyl substituent. The presence of the fluorine atom is significant as it enhances the compound's biological activity and stability. The structure can be summarized as follows:

Property Description
Chemical Formula C15_{15}H12_{12}F1_{1}N3_{3}O
Molecular Weight 255.27 g/mol
Structure Type Phenazine derivative
Functional Groups Carboxamide, fluorophenyl

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains. Its mechanism includes the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.
  • Antitumor Activity : Exhibits selective cytotoxicity toward cancer cell lines, particularly leukemia cells. Studies have shown that it can induce apoptosis through mitochondrial pathways and activate caspases, leading to cell death .
  • Antifungal Properties : Effective against plant pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani, making it a candidate for agricultural biocontrol agents .

The biological activity of this compound is primarily attributed to its ability to generate ROS. This oxidative stress leads to:

  • Damage to cellular membranes.
  • Disruption of metabolic processes.
  • Induction of apoptosis in cancer cells.

Additionally, the compound's interaction with DNA and inhibition of topoisomerases contribute to its antitumor effects .

Case Studies

Several studies have investigated the biological activity of phenazine derivatives, including this compound:

  • Antitumor Efficacy : A study reported that phenazine derivatives exhibited significant cytotoxicity against acute myeloid leukemia cells with EC50 values significantly lower than those for normal cells, indicating their potential for targeted cancer therapy .
  • Antifungal Activity : Research demonstrated that this compound effectively inhibited the growth of several phytopathogens in vitro, showcasing its potential as a biocontrol agent in agriculture .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces oxidative stress in microbial cells, leading to cell death and providing insights into its antimicrobial properties .

Comparative Analysis with Other Phenazines

To understand the unique properties of this compound, it is essential to compare it with other phenazine derivatives:

Compound Name Biological Activity Unique Features
N-(4-fluorophenyl)phenazine-1-carboxamideAntifungal, anticancerPara-fluorine substitution enhances activity
N-(3-fluorophenyl)phenazine-1-carboxamideAntimicrobialDifferent fluorine position alters activity
This compoundAntimicrobial, antitumorPotential variations in activity due to position

Q & A

Q. Resolution Strategy :

  • Meta-analysis : Pool data from independent studies using fixed/random-effects models.
  • Dose-Response Curves : Calculate EC50_{50} values to quantify potency variations .

Advanced: What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Answer:

  • Substituent Modification :
    • Replace fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance antifungal activity .
    • Introduce methyl groups to the phenazine core to improve lipid solubility .
  • In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with fungal cytochrome P450 enzymes .

Q. Key SAR Findings :

Derivative EC50_{50} (µg/mL) Target Pathogen
N-(2-Fluorophenyl) derivative12.5 ± 1.2R. solani
N-(3-Nitrophenyl) analogue8.3 ± 0.9R. solani

Advanced: How can transcriptomic and metabolomic data clarify the compound’s impact on fungal metabolic pathways?

Answer:

  • Transcriptomics : Identify DEGs enriched in steroid biosynthesis (e.g., ERG11) and ABC transporters (e.g., ABCG1) using KEGG pathway analysis .
  • Metabolomics : LC-MS profiling to detect disrupted metabolites (e.g., ergosterol depletion, malondialdehyde accumulation) .
  • Validation : qRT-PCR for DEG confirmation and enzymatic assays (e.g., β-1,3-glucanase activity) .

Advanced: What experimental approaches elucidate the role of oxidative stress in the compound’s antifungal activity?

Answer:

  • ROS Detection : Use dichlorofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels in treated hyphae .
  • Antioxidant Gene Knockout : CRISPR-Cas9 deletion of SOD1 or CAT1 in fungal strains to assess hypersensitivity .
  • Enzymatic Assays : Measure catalase and glutathione peroxidase activity in cell lysates post-treatment .

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